
4-Amino-3-(2-ethoxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(2-ethoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It features an amino group attached to the fourth carbon and an ethoxyphenyl group attached to the third carbon of a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-ethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the alkylation of ethoxybenzene with a suitable halogenated butanoic acid derivative, followed by amination to introduce the amino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation and other large-scale organic reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 4-Amino-3-(2-ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenylbutanoic acids.
科学研究应用
4-Amino-3-(2-ethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to gamma-aminobutyric acid (GABA).
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-3-(2-ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. Due to its structural similarity to gamma-aminobutyric acid, it may act on GABA receptors, modulating neurotransmission and exerting potential neuroprotective effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
4-Amino-3-(3,4,5-trimethoxyphenyl)butanoic acid: Another derivative with potential psychoactive properties.
3-Aminobutanoic acid: A simpler analogue with applications in peptide synthesis.
Uniqueness: 4-Amino-3-(2-ethoxyphenyl)butanoic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other amino acids and makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
4-amino-3-(2-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-16-11-6-4-3-5-10(11)9(8-13)7-12(14)15/h3-6,9H,2,7-8,13H2,1H3,(H,14,15) |
InChI 键 |
XKFORJZTJMAKHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



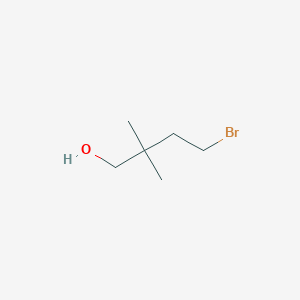
![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)
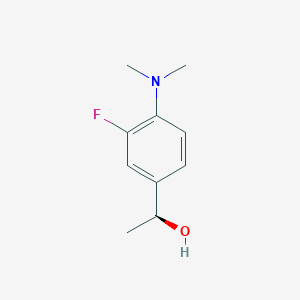
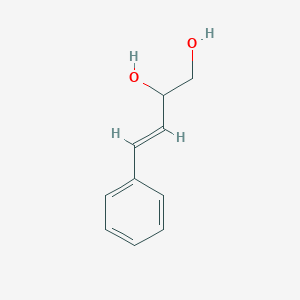
![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)
![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)


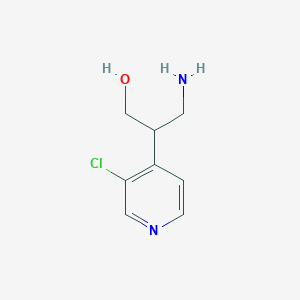
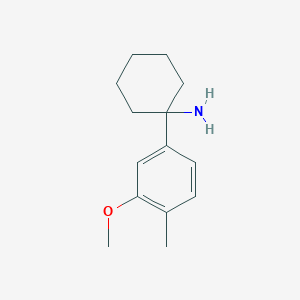
![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)


